molecular formula C14H20O3 B1202517 Acetic acid, (2,4-dodecadiynyloxy)- CAS No. 179600-04-5

Acetic acid, (2,4-dodecadiynyloxy)-

Cat. No.: B1202517
CAS No.: 179600-04-5
M. Wt: 236.31 g/mol
InChI Key: FNMQEBVGAFDLDK-UHFFFAOYSA-N
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Description

Acetic acid, (2,4-dodecadiynyloxy)-, is a derivative of acetic acid functionalized with a 2,4-dodecadiynyloxy group. This compound features a 12-carbon chain containing two conjugated triple bonds (at positions 2 and 4) and an ether linkage to the acetic acid moiety.

Properties

CAS No.

179600-04-5

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

2-dodeca-2,4-diynoxyacetic acid

InChI

InChI=1S/C14H20O3/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-14(15)16/h2-7,12-13H2,1H3,(H,15,16)

InChI Key

FNMQEBVGAFDLDK-UHFFFAOYSA-N

SMILES

CCCCCCCC#CC#CCOCC(=O)O

Canonical SMILES

CCCCCCCC#CC#CCOCC(=O)O

Other CAS No.

179600-04-5

Synonyms

montiporic acid A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares acetic acid, (2,4-dodecadiynyloxy)-, with analogous compounds based on functional groups, synthesis routes, and applications.

2,4-Dichlorophenoxy Acetic Acid (2,4-D)

  • Structure: Contains a dichlorophenoxy group instead of a diynyloxy chain.
  • Applications : Widely used as a herbicide and plant growth regulator. It induces callus formation in plant tissue culture (1–50 μM) and disrupts weed DNA/protein synthesis .
  • Toxicity : Classified as moderately toxic (LD₅₀ = 639 mg/kg in rats) .
  • Synthesis: Typically prepared via nucleophilic substitution of 2,4-dichlorophenol with chloroacetic acid .

(2Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic Acid

  • Structure: Combines a thiazolidinone ring with an acetic acid group.
  • Applications : Used in medicinal chemistry for antimicrobial and anti-inflammatory activities .
  • Synthesis : Formed by reacting hydrazide derivatives with mercaptoacetic acid and ZnCl₂ in dioxane .

Acetic Acid, (Benzoyloxy)-

  • Structure : Features a benzoyloxy substituent.
  • Reactivity : The ester linkage enables participation in hydrolysis or transesterification reactions .
  • Applications : Intermediate in organic synthesis for pharmaceuticals or agrochemicals .

Glacial Acetic Acid

  • Structure : Pure acetic acid (≥99% concentration).
  • Properties : Forms crystalline solids at 16.6°C ; used as a solvent and catalyst in oxidation reactions (e.g., Cu/O₂-mediated furan synthesis) .
  • Industrial Relevance : Key precursor in vinyl acetate and cellulose acetate production .

2-(Dodecyloxy)ethoxy Acetic Acid

  • Structure : Contains a dodecyl ether chain.
  • Applications : Surfactant or emulsifier due to its amphiphilic nature .

Key Comparative Data

Compound Functional Group Key Applications Toxicity/Safety Notes Synthesis Method Reference IDs
Acetic acid, (2,4-dodecadiynyloxy)- 2,4-Dodecadiynyloxy Hypothesized: Polymer chemistry Not reported Not described in evidence N/A
2,4-Dichlorophenoxy acetic acid Dichlorophenoxy Herbicide, plant growth regulator LD₅₀ = 639 mg/kg (rat) Chloroacetic acid + 2,4-DCP
(2Z)-(2,4-Dioxo-thiazolidin-5-ylidene)acetic acid Thiazolidinone-acetic acid Antimicrobial agents Not reported Hydrazide + mercaptoacetic acid
Glacial acetic acid Pure acetic acid Solvent, oxidation catalyst Corrosive; irritant Methanol carbonylation

Mechanistic and Functional Insights

  • Diynyl Group Reactivity: The conjugated triple bonds in 2,4-dodecadiynyloxy groups may enable [2+2] cycloaddition or polymerization, unlike chlorophenoxy or ester-linked analogs. This could make the compound useful in cross-linked polymer networks .
  • Acid Strength : The electron-withdrawing diynyloxy group likely increases acidity compared to alkyl ether derivatives (e.g., 2-(dodecyloxy)ethoxy acetic acid) .
  • Synthetic Challenges : The absence of synthesis protocols in the evidence suggests difficulties in stabilizing diyne-containing intermediates, which are prone to uncontrolled polymerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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